molecular formula C38H44ClN3O6S B135844 2-[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl]sulfanylethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate CAS No. 127966-70-5

2-[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl]sulfanylethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

Cat. No.: B135844
CAS No.: 127966-70-5
M. Wt: 706.3 g/mol
InChI Key: SWFXMFDHMPMWMA-UHFFFAOYSA-N
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Description

2-[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl]sulfanylethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate is a synthetic compound known for its anti-inflammatory properties. It is a prodrug of indomethacin, designed to reduce gastrointestinal toxicity while maintaining therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl]sulfanylethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Scientific Research Applications

2-[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl]sulfanylethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl]sulfanylethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate is unique due to its design as a prodrug, which aims to reduce gastrointestinal side effects while maintaining efficacy. This makes it a promising candidate for safer NSAID therapy .

Properties

CAS No.

127966-70-5

Molecular Formula

C38H44ClN3O6S

Molecular Weight

706.3 g/mol

IUPAC Name

2-[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl]sulfanylethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

InChI

InChI=1S/C38H44ClN3O6S/c1-27-33(34-23-31(46-2)14-15-35(34)42(27)38(45)29-10-12-30(39)13-11-29)24-37(44)48-20-21-49-26-36(43)40-16-7-19-47-32-9-6-8-28(22-32)25-41-17-4-3-5-18-41/h6,8-15,22-23H,3-5,7,16-21,24-26H2,1-2H3,(H,40,43)

InChI Key

SWFXMFDHMPMWMA-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCSCC(=O)NCCCOC4=CC=CC(=C4)CN5CCCCC5

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCSCC(=O)NCCCOC4=CC=CC(=C4)CN5CCCCC5

Key on ui other cas no.

127966-70-5

Synonyms

(N-(3-(3-(piperidinylmethyl)phenoxy)propyl)carbamoylmethylthio)ethyl 1-(p-chlorobenzoyl) 5-methoxy-2-methyl-3-indolylacetate
2-(N-(3-(3-(piperidinomethyl)phenoxy)propyl)carbamoylmethylthio)ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetate
2-PPPCMMI
CP 331
CP 331, maleate
CP-331

Origin of Product

United States

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